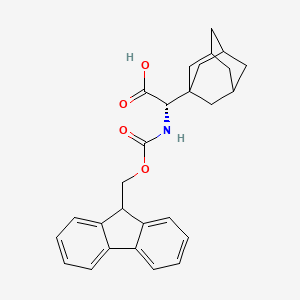

(S)-Fmoc-1-adamantyl-glycine

Descripción general

Descripción

(S)-Fmoc-1-adamantyl-glycine is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydrogen atom of the carboxyl group is replaced by an adamantyl group. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-1-adamantyl-glycine typically involves the following steps:

Fmoc Protection: The amino group of glycine is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

Adamantylation: The carboxyl group of the Fmoc-protected glycine is then reacted with adamantyl bromide in the presence of a base like potassium carbonate to introduce the adamantyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of glycine are reacted with 9-fluorenylmethoxycarbonyl chloride and adamantyl bromide under controlled conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Fmoc-1-adamantyl-glycine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptides.

Substitution Reactions: The adamantyl group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

Substitution: Various nucleophiles can be used for substitution reactions on the adamantyl group.

Major Products

Deprotection: Free amino group-containing derivatives.

Coupling: Peptides or peptide derivatives.

Substitution: Substituted adamantyl derivatives.

Aplicaciones Científicas De Investigación

(S)-Fmoc-1-adamantyl-glycine has several applications in scientific research:

Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

Drug Development: The compound is used in the development of peptide-based drugs.

Bioconjugation: It is used in bioconjugation techniques to attach peptides to various biomolecules.

Material Science: The compound is used in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of (S)-Fmoc-1-adamantyl-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The adamantyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the free amino group can participate in various biochemical reactions, contributing to the formation of peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Glycine: Lacks the adamantyl group, making it less sterically hindered.

Fmoc-1-adamantyl-alanine: Similar structure but with an alanine backbone instead of glycine.

Fmoc-1-adamantyl-valine: Contains a valine backbone, providing different steric and electronic properties.

Uniqueness

(S)-Fmoc-1-adamantyl-glycine is unique due to the presence of both the Fmoc protecting group and the adamantyl group. This combination provides enhanced stability and specific steric properties, making it particularly useful in peptide synthesis and other applications where stability and controlled reactivity are essential.

Actividad Biológica

(S)-Fmoc-1-adamantyl-glycine is a compound that has garnered attention in the field of peptide synthesis and biological activity due to its unique structural properties and potential applications in drug development. This article explores its biological activity, focusing on antimicrobial properties, cellular interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an adamantyl group, which contributes to its hydrophobicity and potential for membrane interaction. The molecular formula is with a molecular weight of approximately 431.53 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group in peptide synthesis, facilitating the formation of peptides with enhanced stability and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of peptides containing adamantyl amino acids, including this compound. These compounds have been evaluated for their Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Table 1: Antimicrobial Activity of Adamantyl-containing Peptides

| Compound | MIC (mg/L) - S. aureus | MIC (mg/L) - E. coli | MIC (mg/L) - P. aeruginosa |

|---|---|---|---|

| GS | 4 | 32 | 64 |

| 1 | 8 | 16 | 8 |

| 3 | 8 | 8 | 8 |

| 4 | 16 | 4 | 4 |

| 5 | 4 | 8 | 8 |

The data indicate that while some derivatives exhibit potent antimicrobial activity, they also show varying levels of hemolytic activity, which is crucial for assessing their safety profiles .

Cellular Interactions

The hydrophobic nature of this compound enhances its ability to interact with cell membranes, potentially influencing cell adhesion and permeability. Research indicates that peptides with adamantyl residues can promote cellular responses through supramolecular interactions with integrins, which are critical for cell adhesion and signaling .

Case Study: Cell Adhesion Assays

In a study involving human umbilical vein endothelial cells (hUVECs), surfaces coated with adamantyl-containing peptides demonstrated enhanced cell adhesion compared to controls. The results suggest that the presence of the adamantyl group may facilitate stronger interactions with cell surface receptors, promoting better cellular responses .

Synthesis and Stability

The synthesis of this compound typically employs Fmoc solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides while minimizing side reactions. However, challenges such as aspartimide formation during synthesis can affect yield and purity . Understanding these challenges is essential for optimizing the synthesis process and ensuring the biological activity of the final product.

Propiedades

IUPAC Name |

(2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDNBNMLFPFDRJ-FUVUBJJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.